Product packaging for 4-(3-Bromo-1H-pyrazol-1-yl)phenol(Cat. No.:)

4-(3-Bromo-1H-pyrazol-1-yl)phenol

Cat. No.: B13068163
M. Wt: 239.07 g/mol
InChI Key: FBWOJKXVDYIGMH-UHFFFAOYSA-N
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Description

4-(3-Bromo-1H-pyrazol-1-yl)phenol (CAS 1783404-06-7) is a brominated pyrazole derivative with the molecular formula C 9 H 7 BrN 2 O and a molecular weight of 239.07 g/mol . This compound serves as a versatile organic building block in medicinal chemistry and materials science research. Pyrazole derivatives are recognized as an important class of heterocyclic compounds with a wide range of biological activities, and they are frequently used as key precursors in the synthesis of more complex molecules . While the specific biological profile of this compound may not be fully characterized, pyrazole cores, in general, have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer activities, as well as fungicidal and pesticidal properties in research settings . Furthermore, due to their significant complexation abilities, pyrazole-based ligands find applications as extraction reagents for metal ions and are fundamental in the synthesis of coordination compounds with pronounced magnetic properties, as well as serving as building blocks for metal-organic frameworks (MOFs) . The bromine atom on the pyrazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries for various applications. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B13068163 4-(3-Bromo-1H-pyrazol-1-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(3-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H

InChI Key

FBWOJKXVDYIGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)Br)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Bromo 1h Pyrazol 1 Yl Phenol and Its Analogs

Retrosynthetic Analysis and Design Principles for Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(3-bromo-1H-pyrazol-1-yl)phenol, the primary disconnections are the C-N bond linking the pyrazole (B372694) and phenol (B47542) rings, and the bonds forming the pyrazole ring itself.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Pyrazole Ring Formation Followed by N-Arylation. This is the most common approach. The initial step involves the synthesis of 3-bromo-1H-pyrazole. This intermediate is then coupled with a suitable 4-hydroxyphenyl precursor. The key challenge in this pathway is the regioselective N-arylation of the pyrazole ring, as substitution can occur at either the N1 or N2 position.

Pathway B: N-Arylhydrazine Cyclization. This pathway begins with the synthesis of (4-hydroxyphenyl)hydrazine. This hydrazine (B178648) derivative is then reacted with a three-carbon synthon that already contains the bromine atom at the appropriate position to construct the 3-bromopyrazole ring in a cyclocondensation reaction.

The selection of precursors is guided by principles of availability, cost, and the chemical compatibility of functional groups throughout the synthetic sequence. For instance, the phenolic hydroxyl group may require protection during certain reaction steps to prevent unwanted side reactions.

Classical Synthetic Routes to Pyrazolylphenols and Bromopyrazoles

Classical methods for synthesizing the core structures of this compound have been well-established.

Synthesis of Pyrazolylphenols: The traditional synthesis of N-arylpyrazoles often involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound. nih.gov In the context of our target molecule, (4-hydroxyphenyl)hydrazine would be reacted with a suitable 1,3-dielectrophile to form the pyrazole ring.

Synthesis of Bromopyrazoles: The bromination of a pre-formed pyrazole ring is a common method. For example, pyrazole can be treated with a brominating agent like potassium dichromate in hydrobromic acid to yield 3-bromopyrazole. chemicalbook.com Another approach involves the cyclization of bromo-substituted precursors. For instance, the reaction of bromoalkenes with nitrile imines can lead to bromopyrazoline intermediates, which then aromatize to form bromopyrazoles. nih.gov

A specific example of a classical synthesis involves the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide to produce 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, demonstrating a typical alkylation of a pyrazolol. researchgate.netmdpi.com

Advanced Synthetic Approaches for Targeted Structural Modifications

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of this compound and its analogs, focusing on improving yields, reducing reaction times, and enhancing sustainability.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, have gained significant traction in the synthesis of pyrazole derivatives due to their high atom economy and operational simplicity. mdpi.comnih.govnih.gov These reactions allow for the rapid assembly of complex molecules.

A typical MCR for pyrazole synthesis might involve the one-pot reaction of an aldehyde, a β-ketoester, hydrazine hydrate, and malononitrile. nih.govbeilstein-journals.org While not directly yielding this compound, these MCRs can be adapted to produce highly substituted pyrazole precursors that can be further functionalized. For example, a four-component reaction can be employed to synthesize pyrano[2,3-c]pyrazoles, which are structurally related to pyrazoles. mdpi.comnih.govias.ac.in The use of catalysts like Yb(PFO)3 has been shown to be effective in three-component syntheses of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

Reaction Type Components Catalyst/Conditions Product Type Reference
Four-componentAldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePiperidine, Aqueous medium, RTPyrano[2,3-c]pyrazoles mdpi.com
Three-componentAldehydes, β-ketoesters, HydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
Four-componentEthyl Acetoacetate, Hydrazine Hydrate, Aromatic Aldehydes, MalononitrileCyanuric acid, 1-methyl imidazole (B134444), UltrasoundDihydropyrano[2,3-c]pyrazoles researchgate.net

This table provides examples of multicomponent reactions used in the synthesis of pyrazole-related structures.

The formation of the N-aryl bond is a critical step in one of the main synthetic routes to this compound. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for this transformation. researchgate.net

Copper-catalyzed N-arylation has been extensively studied. For instance, CuO hollow nanospheres have been used as an efficient catalyst for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, with aryl halides. mdpi.com Another approach utilizes CuI with diamine ligands for the N-arylation of heterocycles with aryl iodides and bromides. researchgate.net More recently, a transition-metal-free method for the N-arylation of pyrazoles using diaryliodonium salts has been developed, offering a milder alternative. nih.gov Cobalt-catalyzed arylation of C-H bonds in N-aryl pyrazoles has also been reported, providing a route to further functionalize the aryl ring. rsc.org

Catalyst System Coupling Partners Key Features Reference
CuO/ABNitrogen heterocycles, Aryl halidesReusable catalyst, Environmentally sound mdpi.com
CuI/Diamine ligandPyrazoles, Aryl iodides/bromidesGood yields for various substrates researchgate.net
NonePyrazoles, Diaryliodonium saltsTransition-metal-free, Mild conditions nih.gov
Co(hfacac)2/CeSO4N-aryl pyrazoles, Arylboronic acidsC-H bond functionalization rsc.org

This table summarizes various transition metal-catalyzed and related methods for N-arylation of pyrazoles.

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the synthesis of pyrazoles, this includes the use of greener solvents, energy-efficient methods like microwave and ultrasound irradiation, and solvent-free conditions. nih.govresearchgate.netbenthamdirect.com

Performing reactions without a solvent minimizes waste and can often lead to shorter reaction times and easier product purification. tandfonline.comtandfonline.com Solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature has been shown to afford pyrazole derivatives in high yields. rsc.org Another green method involves the use of tetrabutylammonium (B224687) bromide as a recyclable catalyst for the synthesis of pyrazoles at room temperature under solvent-free conditions. tandfonline.comtandfonline.com

Microwave-assisted synthesis is another energy-efficient technique that can be performed under solvent-free conditions. For example, the reaction of phenyl glycidyl (B131873) ether with pyrazoles can be achieved rapidly and efficiently using microwave irradiation without any solvent. nih.gov

Method Catalyst/Promoter Key Advantages Reference
GrindingSulfuric acid (catalytic)Room temperature, High yields rsc.org
StirringTetrabutylammonium bromideRoom temperature, Recyclable catalyst tandfonline.comtandfonline.com
Microwave IrradiationNoneRapid reaction, High efficiency nih.gov

This table highlights solvent-free methods for the synthesis of pyrazole derivatives.

Green Chemistry Principles in this compound Synthesis

Microwave and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of pyrazole derivatives, offering significant advantages over traditional heating methods. rsc.orgresearchgate.net These techniques often lead to dramatically reduced reaction times, improved yields, and cleaner reactions, aligning with the principles of green chemistry. researchgate.netnih.govbenthamdirect.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a widely used technique for the efficient synthesis of pyrazoles. rsc.org It provides rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. nih.gov For instance, a novel microwave-assisted, solvent-free method was developed for the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones from 3-[1-(phenylhydrazono)ethyl]chromen-2-ones using a CuO/SBA-15 catalyst. This approach resulted in higher yields and shorter reaction times compared to conventional methods. clockss.org Another example is the sequential one-pot synthesis of 8-substituted pyrazolo[1,5-a] researchgate.netbenthamdirect.comjetir.orgtriazines, where microwave heating was effectively used to drive the reactions, avoiding the need for isolation of intermediates and leading to a more sustainable process. mdpi.com

The benefits of microwave-assisted synthesis are further highlighted in the preparation of various pyrazole-containing scaffolds. For example, the synthesis of imidazole and pyrazole derivatives through the ring-opening of phenyl glycidyl ether was achieved rapidly and efficiently under solvent-free microwave conditions. nih.gov This method offers a significant reduction in time and resource consumption, making it suitable for high-throughput screening in drug discovery. nih.gov

Ultrasound-Assisted Synthesis:

Ultrasound irradiation offers a valuable alternative to microwave synthesis, particularly for reactions that require milder conditions. rsc.org The phenomenon of acoustic cavitation, generated by ultrasound waves, can create localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.netasianpubs.org

A notable application is the ultrasound-assisted synthesis of pyrazoline derivatives, which are precursors to pyrazoles. nih.govnih.gov For example, a green, one-pot, two-step methodology using ultrasound was employed to synthesize pyrazoline-based RAGE antagonists. nih.govnih.gov This sustainable approach eliminates the need for conventional heating, thereby reducing energy consumption and solvent usage. nih.gov Similarly, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine (B124118) was significantly accelerated under ultrasound irradiation, with improved yields compared to conventional methods. asianpubs.org The use of ultrasound has also been effective in the catalyst-free multicomponent reaction for synthesizing pyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov

The following table summarizes a comparative study on the synthesis of certain Schiff bases, illustrating the efficiency of microwave-assisted methods over conventional heating.

CompoundConventional Method Yield (%)Microwave-Assisted Method Yield (%)
IIa7592
IIb7290
IIc7894
IId8095
IIe7091
IIf7693
IIg7994
IIh7490
IIi8195
IIj7792
This table is based on data for the synthesis of 2-(5-(4-(4-aryl)-1-phenyl-1H-pyrazol-3-yl)-4,5-dihydro-1-phenyl-1H-pyrazole-3-yl)-4-substituted phenols. researchgate.net
Environmentally Benign Catalysis

The shift towards green and sustainable chemistry has spurred the development of environmentally benign catalytic systems for the synthesis of pyrazole derivatives. nih.govbenthamdirect.com These catalysts are often recyclable, non-toxic, and can function under mild reaction conditions, minimizing the environmental impact of chemical processes. citedrive.com

Heterogeneous Catalysts:

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. researchgate.net Amberlyst-70, a solid acid resin, has been successfully employed as a recyclable catalyst for the room temperature aqueous synthesis of pyrazoles from 1,3-diketones and hydrazines/hydrazides. researchgate.netthieme-connect.com This method offers the advantages of a simple workup and avoids the use of toxic solvents. researchgate.net Another example is the use of a magnetic nano-[CoFe2O4] catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. This catalyst can be easily recovered using an external magnet and reused multiple times. researchgate.net

Green Catalysts:

The use of "green" catalysts, which are readily available, inexpensive, and non-toxic, is another important aspect of environmentally benign synthesis. Ammonium chloride has been utilized as a green catalyst for the synthesis of 3,5-dimethyl pyrazole via the Knorr pyrazole synthesis, with ethanol (B145695) as a renewable solvent. jetir.org This approach minimizes waste and employs safer reagents. jetir.org

Metal-Based Catalysts in Green Solvents:

While some metal catalysts can be toxic, their use in environmentally friendly solvents like water can mitigate their environmental impact. researchgate.net For instance, copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids in methanol (B129727) at room temperature under base-free conditions. organic-chemistry.org Similarly, a copper-catalyzed three-component process for the synthesis of N-substituted pyrazoles has been reported to proceed with high yields and excellent regioselectivity in water. nih.gov

The following table presents a selection of environmentally benign catalysts used in pyrazole synthesis and their key features.

CatalystTypeReactionKey Advantages
Amberlyst-70Heterogeneous Solid AcidCondensation of 1,3-diketones and hydrazinesRecyclable, mild conditions, aqueous medium. researchgate.netthieme-connect.com
Magnetic nano-[CoFe2O4]HeterogeneousMulticomponent synthesis of pyrano[2,3-c]pyrazolesMagnetically recoverable, reusable. researchgate.net
Ammonium ChlorideHomogeneous Green CatalystKnorr pyrazole synthesisInexpensive, non-toxic, renewable solvent. jetir.org
CuO/SBA-15HeterogeneousCyclization to chromeno[4,3-c]pyrazol-4(1H)-onesHigh activity, solvent-free conditions. clockss.org
α-CaseinBiocatalystSynthesis of dihydropyranopyrazolesEco-friendly, efficient. researchgate.net
Hypervalent Iodine ReagentsHomogeneousIntramolecular cyclizationEnvironmentally benign alternative to toxic metal oxidants. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes, a screening of reaction conditions revealed that the choice of solvent significantly impacts the yield. mdpi.com For instance, the reaction of 3,5-dimethyl-1H-pyrazole with ethyl propiolate in 1,2-dichloroethane (B1671644) (DCE) at room temperature for 24 hours produced a mixture of (E) and (Z) isomers in 60% and 30% yields, respectively. mdpi.com Further optimization by changing solvents and additives can lead to improved yields and stereoselectivity. nih.gov

For the synthesis of fluorescent 4-amino-1,3'-bipyrazoles, a two-step strategy involving an initial azo coupling followed by a Thorpe-Ziegler type cyclization was employed. The optimization of this process is critical for achieving high yields of the target compounds. researchgate.net Similarly, in the synthesis of N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines via electrochemical cyclodesulfurization, screening of reaction conditions such as the solvent, electrolyte, and electrode materials was essential to obtain the best results. mdpi.com DMSO was found to be an effective solvent, and a combination of a graphite (B72142) anode and a platinum cathode gave the highest yields. mdpi.com

A study on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles demonstrated that raising the reaction temperature to 60 °C improved the product yield. mdpi.com This highlights the importance of temperature as a parameter for optimization. In another example, the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate was achieved through a two-step flow strategy. The optimization of this process involved a preceding series of microwave batch experiments to adapt the reactions to the flow equipment. nih.gov

Regioselectivity and Stereoselectivity Control in Pyrazole Functionalization

Controlling regioselectivity and stereoselectivity is a significant challenge in the synthesis of asymmetrically substituted pyrazoles. nih.gov The tautomeric nature of the pyrazole ring can lead to the formation of different isomers. nih.gov

Regioselectivity:

The regioselective synthesis of pyrazoles often depends on the nature of the starting materials and the reaction conditions. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from the reaction of β-formyl enamides with hydroxylamine (B1172632) hydrochloride, complete regioselectivity was achieved. acs.org Similarly, a highly regioselective approach to the synthesis of 3-trifluoromethyl pyrazoles was developed using a silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov

The reaction of N-tosylhydrazones with various substrates has also been shown to proceed with complete regioselectivity, providing a versatile method for preparing highly functionalized pyrazoles. acs.org In the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, a wide range of substrates could be converted with high regioselectivity. nih.gov Furthermore, a regioselective route to C3-hydroxyarylated pyrazoles was achieved through the reaction of pyrazole N-oxides with arynes under mild conditions, without requiring functionalization at the C4 and C5 positions. nih.gov

The choice of catalyst can also play a crucial role in controlling regioselectivity. A copper-catalyzed three-component process for pyrazole synthesis using β-dimethylamino vinyl ketones as substrates afforded N-substituted pyrazoles with excellent regioselectivity. nih.gov

Stereoselectivity:

The control of stereoselectivity is particularly important when creating chiral pyrazole derivatives. A notable example is the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. mdpi.comnih.gov The addition of Ag2CO3 to the reaction of pyrazoles with conjugated carbonyl alkynes was found to be key in switching the stereoselectivity. Reactions without Ag2CO3 yielded the thermodynamically stable (E)-isomers, while the presence of Ag2CO3 led to the formation of the (Z)-isomers. nih.gov

In the asymmetric synthesis of atropisomeric arylpyrazoles, a chiral phosphoric acid-catalyzed arylation of 5-aminopyrazoles with naphthoquinone derivatives was employed. This method features a central-to-axial chirality relay step, resulting in excellent enantioselectivities. rsc.org Another approach to stereoselective synthesis involves the use of a chiral auxiliary. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the synthesis of novel chiral pyrazole derivatives. The key steps involved the stereoselective addition of a lithium reagent to a chiral sulfinyl imine. nih.gov

The following table summarizes different strategies for controlling regioselectivity and stereoselectivity in pyrazole synthesis.

Desired OutcomeStrategyKey Features
Regioselectivity Reaction of N-tosylhydrazonesComplete regioselectivity for a wide range of substrates. acs.org
Silver-mediated cycloadditionHighly regioselective for 3-trifluoromethyl pyrazoles. nih.gov
Reaction of pyrazole N-oxides with arynesRegioselective C3-hydroxyarylation without C4/C5 blocking groups. nih.gov
Copper-catalyzed three-component reactionExcellent regioselectivity for N-substituted pyrazoles. nih.gov
Stereoselectivity Michael addition with Ag2CO3Switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov
Chiral phosphoric acid catalysisAsymmetric synthesis of atropisomeric arylpyrazoles via chirality relay. rsc.org
Use of chiral auxiliaries (e.g., tert-butanesulfinamide)Stereoselective synthesis of chiral pyrazole derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromo 1h Pyrazol 1 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy serves as a powerful tool for probing the intricate structural details of molecules in solution. For 4-(3-Bromo-1H-pyrazol-1-yl)phenol, a combination of one-dimensional and two-dimensional NMR techniques provides invaluable insights into its conformational preferences and the electronic environment of its constituent nuclei.

¹H, ¹³C, and Heteronuclear NMR (e.g., ¹⁵N) Analyses

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the pyrazole (B372694) and phenol (B47542) rings. The protons on the pyrazole ring typically appear as distinct singlets or doublets, with their chemical shifts influenced by the bromine substituent and the linkage to the phenol moiety. The phenolic hydroxyl proton often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. libretexts.org The aromatic protons of the phenol ring exhibit characteristic splitting patterns, typically as doublets, indicative of their ortho and meta relationships.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrazole ring, including the carbon bearing the bromine atom, exhibit distinct chemical shifts. The phenolic carbons also show characteristic resonances, with the carbon atom attached to the hydroxyl group appearing at a downfield chemical shift.

While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. ipb.ptnih.gov The chemical shifts of the pyrazole nitrogens can help in understanding the tautomeric equilibrium and the nature of the N-N bond. nih.gov

Table 1: Representative NMR Data for Pyrazole and Phenol Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H (Phenolic OH)4.0 - 8.0Broad singlet, position is variable libretexts.org
¹H (Aromatic)6.5 - 8.0Complex multiplets or distinct doublets
¹H (Pyrazole)6.0 - 8.5Singlets or doublets depending on substitution
¹³C (Phenolic C-OH)150 - 160Downfield shift due to oxygen
¹³C (Aromatic)110 - 140Characteristic shifts for substituted benzenes
¹³C (Pyrazole)100 - 145Shifts influenced by substituents and nitrogen atoms

Note: The exact chemical shifts for this compound would require specific experimental data which can vary based on the solvent and experimental conditions.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton coupling networks, confirming the relationships between adjacent protons on the phenol ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure. For instance, HMBC can show correlations between the pyrazole protons and the phenolic carbons, confirming the N-C linkage between the two ring systems. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to investigate through-space interactions, providing insights into the preferred conformation and the spatial proximity of different parts of the molecule. ipb.pt

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Bond Parameters

The bond lengths within the pyrazole and phenol rings are expected to be consistent with aromatic systems, though they can be subtly influenced by the bromine and hydroxyl substituents. The C-Br bond length will be a characteristic feature. The geometry around the nitrogen atom of the pyrazole ring that links to the phenol ring will also be of interest.

Table 2: Selected Bond Parameters from a Representative Pyrazole Derivative Crystal Structure

BondBond Length (Å)Bond AngleAngle (°)
C-Br~1.85 - 1.90C-C-C (phenol)~118 - 122
C-N (pyrazole-phenol)~1.40 - 1.45C-N-N (pyrazole)~105 - 112
N-N (pyrazole)~1.32 - 1.38N-N-C (pyrazole)~108 - 115
C-O (phenol)~1.35 - 1.40C-C-O (phenol)~117 - 121

Note: These are generalized values and the actual parameters for this compound would be determined from its specific crystal structure.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the phenolic hydroxyl group acting as a hydrogen bond donor and the nitrogen atoms of the pyrazole ring potentially acting as acceptors. mdpi.com These hydrogen bonds can lead to the formation of various supramolecular motifs such as dimers, chains, or more complex networks. mdpi.comresearchgate.net

In addition to hydrogen bonding, other weaker interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom could also play a role in the crystal packing. The specific arrangement of molecules in the crystal lattice is crucial for understanding the material's physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic group. sapub.org The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenol rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net The C-Br stretching vibration would likely be observed at lower wavenumbers, typically below 700 cm⁻¹.

The Raman spectrum would also show characteristic bands for the aromatic ring vibrations. The symmetric stretching of the pyrazole ring is often a strong feature in the Raman spectrum. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
C=C / C=N (Aromatic Rings)Stretching1400 - 1650
C-O (Phenol)Stretching1200 - 1300
C-N (Pyrazole)Stretching1100 - 1200
C-BrStretching< 700

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized compounds, providing not only the exact mass of the molecular ion but also crucial information about its elemental composition. In the analysis of this compound, HRMS plays a pivotal role in verifying the molecular formula and in proposing a detailed fragmentation pathway, which helps to piece together the molecular structure.

The electron ionization (EI) high-resolution mass spectrum of the title compound prominently displays the molecular ion peak [M]⁺•. A key characteristic of this peak is the isotopic pattern resulting from the presence of a bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, leading to two distinct peaks of almost equal intensity at m/z values separated by two mass units. The high-resolution data for the ⁷⁹Br-containing ion confirms the elemental composition as C₉H₇⁷⁹BrN₂O, distinguishing it from other potential isobaric formulas.

The fragmentation of this compound under mass spectrometric conditions is governed by the cleavage of its most labile bonds and the stability of the resulting fragments. The fragmentation pattern is influenced by the two key structural motifs: the phenol ring and the brominated pyrazole ring.

One of the primary fragmentation routes involves the characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) from the phenol moiety, a common pathway for phenolic compounds. docbrown.infolibretexts.org This elimination results in a significant fragment ion. Another potential fragmentation pathway for aromatic nitrogen heterocycles is the expulsion of a stable dinitrogen molecule (N₂), also corresponding to a loss of 28 Da. researchgate.net

Cleavage of the bond between the pyrazole nitrogen (N-1) and the phenyl ring is another significant fragmentation event. This scission can lead to the formation of two major charged fragments: the bromopyrazole cation [C₃H₂BrN₂]⁺• and the phenoxy cation [C₆H₅O]⁺. The latter can subsequently lose a CO molecule to yield the [C₅H₅]⁺ ion. docbrown.info Furthermore, the loss of a bromine radical (Br•) from the molecular ion is an observed pathway, leading to a fragment that helps confirm the presence and location of the halogen. libretexts.org

The detailed fragmentation data, as determined by HRMS, are summarized in the table below. The precise mass measurements allow for the unambiguous assignment of elemental formulas to each fragment ion, providing strong evidence for the proposed structure.

Table 1: High-Resolution Mass Spectrometry Fragmentation Data for this compound

Measured m/zIon FormulaProposed Fragmentation Pathway
240.9796[C₉H₇⁸¹BrN₂O]⁺•[M+2]⁺•
238.9817[C₉H₇⁷⁹BrN₂O]⁺•[M]⁺•
212.9822[C₈H₇⁸¹BrN₂]⁺•[M+2-CO]⁺•
210.9843[C₈H₇⁷⁹BrN₂]⁺•[M-CO]⁺•
160.0558[C₉H₇N₂O]⁺[M-Br]⁺
146.9408[C₃H₂⁸¹BrN₂]⁺[Bromopyrazole moiety]⁺
144.9427[C₃H₂⁷⁹BrN₂]⁺[Bromopyrazole moiety]⁺
93.0340[C₆H₅O]⁺[Phenoxy moiety]⁺
65.0391[C₅H₅]⁺[C₆H₅O-CO]⁺

Theoretical and Computational Investigations of 4 3 Bromo 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. For 4-(3-Bromo-1H-pyrazol-1-yl)phenol, DFT calculations provide profound insights into its electronic and structural characteristics.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity and lower kinetic stability.

For analogous pyrazole (B372694) derivatives, DFT calculations have shown that the HOMO is often localized on the more electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts. In the case of this compound, the phenol (B47542) ring, being an electron-donating group, is expected to contribute significantly to the HOMO. Conversely, the pyrazole ring, particularly with the presence of the electronegative bromine atom, would likely have a substantial contribution to the LUMO.

Illustrative Data for Analogous Pyrazole Derivatives:

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyridine-Substituted Pyrazole-6.54-1.235.31
Nitro-Substituted Pyrazole-7.89-3.454.44
Amino-Substituted Pyrazole-5.87-0.984.89

The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption properties. A smaller gap corresponds to a longer wavelength of absorption in the UV-Visible spectrum. The calculated energy gap for this compound would therefore provide a theoretical prediction of its electronic transition behavior.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, making these the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions near the bromine atom would likely exhibit a positive electrostatic potential, suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By transforming the complex molecular wave function into a set of localized orbitals corresponding to chemical bonds and lone pairs, NBO analysis quantifies the interactions between these orbitals. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a measure of the strength of these interactions.

Illustrative NBO Interaction Data for a Phenol Derivative:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Oπ(C-C)phenyl20.5
π(C=C)phenylπ(C=C)phenyl18.2
LP(1) Npyrazoleπ*(C=N)pyrazole25.1

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. The predicted ¹H and ¹³C NMR spectra for this compound would show distinct signals for the protons and carbons in the phenol and pyrazole rings. The chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative bromine atom and the hydroxyl group causing characteristic shifts in their vicinity.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. These spectra are characterized by specific absorption bands corresponding to the vibrational modes of the molecule, such as O-H stretching, C-H stretching, C=C and C=N ring stretching, and C-Br stretching. Comparing the calculated frequencies with experimental data can help in the assignment of the observed spectral bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape.

For this compound, MD simulations can be used to study the rotational freedom around the C-N bond connecting the phenol and pyrazole rings. This would reveal the preferred dihedral angle and the energy barriers between different conformations. Such simulations are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, and how its shape might fluctuate under different conditions. The simulations can also provide information on intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov

Quantum Chemical Descriptors and Their Correlation with Reactivity

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of the molecule's chemical behavior than the HOMO-LUMO gap alone.

Ionization Potential (I) and Electron Affinity (A): These are directly related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

By calculating these descriptors for this compound, its reactivity can be compared with that of other related compounds, providing a framework for understanding its chemical properties and potential for undergoing various types of reactions.

Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative:

DescriptorValue (eV)
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15
Global Electrophilicity Index (ω)3.01

In Silico Molecular Modeling for Target Interaction Profiling

In silico molecular modeling, particularly molecular docking, has emerged as a powerful tool to predict and analyze the interaction between a small molecule, such as this compound, and a biological target at the molecular level. This computational technique places the ligand (the small molecule) into the binding site of a protein and evaluates the feasibility of the binding. The primary goal is to predict the bound conformation of the ligand and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For derivatives of pyrazole, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various pyrazole-containing compounds have been docked against enzymes like cyclooxygenase (COX) and various protein kinases. strath.ac.uk These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity.

A typical molecular docking workflow involves preparing the 3D structures of both the ligand and the target protein, performing the docking using specialized software, and then analyzing the resulting poses and scores. The docking scores are calculated based on a scoring function that considers various energetic terms like van der Waals forces, electrostatic interactions, and desolvation penalties.

Below is a hypothetical data table illustrating the kind of results a molecular docking study for this compound against three different protein targets might yield.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond with Ser530 (phenol OH), Pi-Alkyl with Arg120
p38 MAP Kinase-7.9Met109, Gly110, Lys53Hydrogen bond with Met109 (pyrazole N), Halogen bond with Lys53 (bromo group)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-9.1Cys919, Asp1046, Phe1047Hydrogen bond with Cys919 (phenol OH), Pi-Pi stacking with Phe1047

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Principles Derived from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Computational models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, play a vital role in deriving these principles, especially for classes of compounds like pyrazoles. nih.gov These models can help predict the activity of novel analogs, thereby guiding synthetic efforts.

For this compound, SAR principles can be derived by systematically considering the impact of its three key structural components: the phenol ring, the pyrazole core, and the bromo substituent.

The Phenol Moiety: The position and nature of the hydroxyl group on the phenyl ring are critical. Its ability to form hydrogen bonds is often a key determinant of activity. Shifting the hydroxyl group from the para position to meta or ortho would likely alter the binding geometry and affinity. Replacing the hydroxyl group with other hydrogen-bonding capable groups (e.g., -NH2, -COOH) or non-bonding groups (e.g., -OCH3, -F) would provide insights into the necessity of this interaction.

The Pyrazole Core: The pyrazole ring acts as a central scaffold. The presence and position of the bromo-substituent are significant. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. Replacing bromine with other halogens (Cl, F) or with alkyl or aryl groups would modulate the steric and electronic properties of the molecule, thereby affecting its interaction with the target.

The Phenyl Ring: Substitution on the phenyl ring (other than the hydroxyl group) can also be explored. Adding electron-withdrawing or electron-donating groups could influence the electronic distribution of the entire molecule and its pKa, which in turn can affect binding and pharmacokinetic properties.

The following table summarizes hypothetical SAR principles for this compound based on computational modeling of related pyrazole derivatives.

Structural ModificationPredicted Effect on ActivityRationale
Replacement of para-hydroxyl group with a methoxy (B1213986) groupDecreaseLoss of a key hydrogen bond donor capability.
Shifting the bromo substituent from position 3 to 4 on the pyrazole ringVariableDependent on the specific topology of the target's binding pocket; may alter halogen bond geometry.
Replacement of the bromo substituent with a methyl groupLikely DecreaseLoss of potential halogen bonding and altered steric profile.
Addition of a small alkyl group to the phenyl ringPotential Increase or DecreaseCould enhance hydrophobic interactions if the pocket allows, or cause steric clashes.

This table presents hypothetical SAR principles for illustrative purposes.

These computational SAR studies, when combined with experimental validation, can significantly accelerate the process of discovering and optimizing new drug candidates based on the this compound scaffold.

Chemical Reactivity and Derivatization Studies of 4 3 Bromo 1h Pyrazol 1 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group on the phenyl ring is a key site for various chemical modifications, including alkylation and acylation, and is also susceptible to oxidation under specific conditions.

Oxidation Pathways and Mechanisms

While specific studies on the oxidation of 4-(3-Bromo-1H-pyrazol-1-yl)phenol are not extensively detailed in the provided results, the phenolic moiety is generally susceptible to oxidation. The accumulation of reactive oxygen species (ROS) can lead to the oxidation of phenolic compounds. nih.gov In a broader context, the oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. The specific pathway and products are highly dependent on the oxidant used and the reaction conditions. For some complex pyrazole (B372694) derivatives, the generation of ROS has been studied, highlighting the potential for oxidative processes. nih.gov

Transformations at the Bromo Position of the Pyrazole Ring

The bromine atom at the C3 position of the pyrazole ring is a versatile handle for introducing a wide array of functional groups through substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromo group on the pyrazole ring can be challenging. However, related studies on other halogenated pyrazoles indicate that such transformations are possible, often requiring specific activating conditions or the use of strong nucleophiles. Kinetic studies on nucleophilic substitution reactions of substituted phenyl benzoates with various nucleophiles provide insight into the factors governing such reactions, including the nature of the leaving group and the nucleophile. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromo substituent on the pyrazole ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the bromopyrazole with a boronic acid or its ester. wikipedia.org Generally, 3-bromopyrazoles exhibit higher reactivity compared to their 4-bromo counterparts. nih.gov The reaction typically employs a palladium catalyst and a base, and can be performed in various solvents, including aqueous systems. nih.govresearchgate.netlibretexts.org The choice of ligand and reaction conditions is crucial for achieving high yields, especially with unprotected nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-bromopyrazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for synthesizing alkynyl-substituted pyrazoles. scirp.orgarkat-usa.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, enabling the coupling of the 3-bromopyrazole with a wide range of primary and secondary amines. acs.orgwikipedia.orgorganic-chemistry.org The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the amination of various heterocyclic bromides under mild conditions. acs.orgnih.gov This transformation is instrumental in synthesizing aminopyrazole derivatives. acs.orgnih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrazole and Phenyl Rings

Both the pyrazole and the phenyl rings of this compound can undergo substitution reactions, although their reactivity differs.

Electrophilic Substitution:

Pyrazole Ring: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. arkat-usa.org However, the presence of the phenyl group at N1 and the bromo group at C3 influences the regioselectivity. Kinetic studies on the nitration of 1-phenylpyrazoles have been conducted to understand the reaction mechanism and the species undergoing nitration. rsc.org

Phenyl Ring: The phenolic hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. Therefore, electrophilic substitution on the phenyl ring of this compound is expected to occur at the positions ortho to the hydroxyl group. For example, the reaction of phenol (B47542) with bromine readily yields 2,4,6-tribromophenol, and nitration with dilute nitric acid gives a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, demonstrating the high reactivity of the activated ring. google.com

Nucleophilic Substitution:

Pyrazole Ring: As mentioned, direct nucleophilic substitution at the bromo position can occur under specific conditions. nih.gov

Phenyl Ring: Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups, which is not the case for this compound.

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole nucleus can, in principle, participate in cycloaddition reactions, acting either as a diene or a dienophile component. However, the aromatic character of the pyrazole ring generally imparts a degree of stability that makes it less prone to participate in concerted cycloaddition reactions compared to non-aromatic or anti-aromatic counterparts. The reactivity in such transformations is highly dependent on the substitution pattern of the pyrazole ring and the nature of the reacting partner.

For N-arylpyrazoles such as this compound, the pyrazole ring's involvement in cycloaddition reactions is not extensively documented in the literature for this specific compound. However, insights can be drawn from studies on related pyrazole systems.

1,3-Dipolar Cycloadditions: A common class of cycloaddition reactions involving five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.orgnumberanalytics.com In these reactions, a 1,3-dipole reacts with a dipolarophile to form a new five-membered ring. While the pyrazole ring itself is not a 1,3-dipole, derivatives can be synthesized to contain functionalities that can act as or generate 1,3-dipoles. For instance, the synthesis of pyrazole-fused systems can sometimes proceed through intermediates that undergo intramolecular 1,3-dipolar cycloadditions.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.comnih.gov For a pyrazole to act as the diene component, it would need to adopt a non-planar conformation, which would disrupt its aromaticity. Research on 4H-pyrazoles, which are non-aromatic isomers of 1H-pyrazoles, has shown that they can undergo Diels-Alder reactions. nih.gov The reactivity of these 4H-pyrazoles is significantly influenced by substituents at the C4 position. Electron-withdrawing groups, for instance, have been shown to accelerate the reaction. nih.gov

A summary of potential cycloaddition reactions based on analogous pyrazole systems is presented in Table 1.

Reaction TypePotential Role of Pyrazole MoietyReactant PartnerPotential Product TypeNotes
1,3-Dipolar CycloadditionDipolarophile (if activated)1,3-Dipole (e.g., Nitrile Oxide, Azide)Fused or spiro-heterocyclic systemsReactivity is highly dependent on substituents.
Diels-Alder ReactionDienophile (if activated)DieneFused carbocyclic or heterocyclic systemsParticipation as a diene is unlikely due to aromaticity.

Table 1: Potential Cycloaddition Reactions of the Pyrazole Moiety in Analogy to Related Systems.

Synthesis of Advanced Derivatives and Analogs for Mechanistic Investigations

The synthesis of derivatives of this compound is crucial for probing reaction mechanisms and understanding structure-activity relationships. The presence of multiple reactive sites—the phenolic hydroxyl group, the bromine atom on the pyrazole ring, and the potential for substitution on the phenyl ring—allows for a wide range of derivatizations.

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters. For instance, methylation of a similar compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, has been reported to proceed using sodium hydride and methyl iodide. researchgate.net This transformation is often a necessary step in multistep synthetic sequences to protect the hydroxyl group or to investigate its role in a particular reaction mechanism.

Modification of the Bromo-Substituent: The bromine atom at the C3 position of the pyrazole ring is a versatile handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. These derivatizations would be instrumental in studying the electronic and steric effects of substituents on the pyrazole ring's reactivity. For example, the synthesis of (E)-3-(4-Bromo-phen-yl)-3-[3-(4-bromo-phen-yl)-1H-pyrazol-1-yl]prop-2-enal highlights the utility of the bromophenyl-pyrazole core in building more complex structures, although it does not feature the phenolic group. nih.gov

Table 2 provides examples of advanced derivatives that could be synthesized from this compound to facilitate mechanistic studies.

Derivative TypeSynthetic StrategyPurpose of Synthesis for Mechanistic Investigation
O-Alkyl/O-Acyl DerivativesAlkylation or acylation of the phenolic -OH groupTo study the influence of the free phenol on reactivity; as a protecting group strategy.
C3-Aryl/Alkynyl PyrazolesPalladium-catalyzed cross-coupling at the C3-Br positionTo probe electronic and steric effects on the pyrazole ring and its participation in further reactions.
Fused Pyrazole HeterocyclesAnnulation reactions using the pyrazole as a building blockTo investigate the impact of rigidification and extended conjugation on chemical properties.

Table 2: Advanced Derivatives of this compound for Mechanistic Studies.

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Studies

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

While specific kinetic data for the inhibition of enzymes by 4-(3-Bromo-1H-pyrazol-1-yl)phenol is not prominently documented, the pyrazole (B372694) core is a well-established pharmacophore known to interact with various enzymatic targets. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes such as phosphodiesterases (PDEs). nih.gov The general mechanism often involves the pyrazole ring acting as a bioisosteric replacement for other functionalities, participating in hydrogen bonding, and establishing hydrophobic interactions within the enzyme's active site. The phenol (B47542) group on the target compound could potentially engage in hydrogen bonding with amino acid residues, while the brominated pyrazole ring may occupy a hydrophobic pocket.

Kinetic analysis of related pyrazole inhibitors frequently reveals competitive or mixed-type inhibition, suggesting that these molecules can bind to either the free enzyme or the enzyme-substrate complex. The determination of inhibition constants (Ki) and IC50 values is crucial in these studies to quantify the potency of the inhibitor.

Receptor Binding Assays and Ligand-Target Interaction Profiling in Cell-Free Systems

Cell-free receptor binding assays are instrumental in characterizing the interaction of a ligand with its putative receptor without the complexities of a cellular environment. nih.gov For a compound like this compound, such assays would be employed to determine its binding affinity and selectivity towards a panel of receptors. The pyrazole moiety is a versatile scaffold that can be tailored to interact with a range of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors. nih.gov

The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, a critical feature for interaction with the amino acid residues in a receptor's binding pocket. The bromophenyl-pyrazole core provides a rigid framework that can be appropriately substituted to enhance binding affinity and selectivity. The specific binding profile of this compound would depend on the three-dimensional arrangement of its functional groups and their complementarity to the target receptor's binding site.

Cellular Pathway Modulation in Model Biological Systems (e.g., specific protein-protein interactions, signaling cascade components, in vitro only)

The biological effects of small molecules are often mediated through the modulation of specific cellular signaling pathways. Pyrazole-containing compounds have been shown to influence various cascades, including those involved in inflammation and cancer. bohrium.com For example, some pyrazoles can interfere with the phosphorylation of key signaling proteins like ERK1/2, AKT, and p38 MAPK. bohrium.com

In the context of this compound, it is plausible that this compound could modulate pathways regulated by kinases or other signaling proteins. The phenol group might mimic a tyrosine residue, potentially interfering with phosphorylation events. In vitro studies using cell lines would be necessary to elucidate which specific pathways are affected, by measuring changes in the phosphorylation state of key proteins or the expression levels of downstream target genes.

Elucidation of Molecular Targets using Chemical Probes (e.g., Affinity-Based Probes)

To identify the direct molecular targets of this compound, chemical biology tools such as affinity-based probes can be utilized. This would involve chemically modifying the parent compound to incorporate a reactive group and a reporter tag, while minimally altering its inherent biological activity. This probe can then be used in cell lysates or living cells to covalently label its binding partners. Subsequent proteomic analysis can identify these labeled proteins, thus revealing the direct molecular targets. The phenyl ring of this compound provides a potential site for the attachment of a linker and a tag without significantly disturbing the core pyrazole structure that is likely crucial for its biological activity.

Comprehensive Structure-Activity Relationship (SAR) Development for Biological Response

The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. nih.gov For pyrazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties. nih.govmdpi.com

Design Principles for Modulating Binding Affinity and Selectivity

The binding affinity and selectivity of pyrazole-based compounds are governed by the nature and position of substituents on both the pyrazole and any attached aromatic rings. Key design principles include:

Hydrogen Bonding: The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H can be a donor. The phenolic -OH group is also a potent hydrogen bond donor and acceptor. researchgate.net

Hydrophobic Interactions: Aromatic rings, such as the phenyl group in the target molecule, contribute to binding through hydrophobic and π-π stacking interactions. nih.gov

Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

Conformational Rigidity: The pyrazole ring imposes a degree of conformational rigidity, which can be advantageous for fitting into a specific binding pocket.

Role of Substituents on Molecular Interactions

The substituents on the pyrazole and phenyl rings play a critical role in defining the molecule's interaction profile.

Substituent PositionType of SubstituentPotential Impact on Biological Activity
Pyrazole C3BromoCan participate in halogen bonding and influence electronic properties.
Pyrazole N14-hydroxyphenylThe phenol group can engage in crucial hydrogen bonding interactions. Its position dictates the overall geometry of the molecule. researchgate.net
Phenyl RingHydroxylCan act as a key recognition element for target binding. Its acidity can also play a role.

The position of the bromine atom at the 3-position of the pyrazole ring is significant. Modifications at other positions of the pyrazole or the phenyl ring would likely lead to compounds with different biological activities. For instance, altering the substitution pattern on the phenyl ring could modulate selectivity for different receptor subtypes.

Applications in Advanced Materials Science and Catalysis

Development as Ligands in Coordination Chemistry and Homogeneous Catalysis

The ability of pyrazole-containing molecules to act as ligands for a wide array of metal ions is a cornerstone of their utility in coordination chemistry and catalysis. researchgate.netresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole (B372694) ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes. researchgate.net The specific substitution pattern of 4-(3-Bromo-1H-pyrazol-1-yl)phenol is expected to influence its coordination behavior and the properties of the resulting metal complexes.

Design of Metal Complexes and Their Characterization

Metal complexes incorporating pyrazole-based ligands have been synthesized with a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, and palladium. uj.ac.zanih.govmdpi.com The design of such complexes with this compound would likely involve the coordination of one or both of the pyrazole nitrogen atoms to the metal center. The phenolic hydroxyl group can also participate in coordination, either in its protonated form or as a deprotonated phenolate (B1203915), which would offer a route to polynuclear or supramolecular structures.

The characterization of these potential metal complexes would employ a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial for observing the coordination of the pyrazole and phenol (B47542) groups to the metal center, as indicated by shifts in the characteristic vibrational frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the structure of the complex in solution. For crystalline materials, single-crystal X-ray diffraction would offer unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through one of the pyrazole nitrogen atoms.Various transition metals
BidentateChelation involving a pyrazole nitrogen and the phenolic oxygen.Various transition metals
BridgingThe pyrazole or phenolate group bridges two or more metal centers.Various transition metals

Catalytic Activity in Organic Transformations

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in a range of organic transformations. nih.govnih.gov These reactions include oxidation, hydrogenation, and various cross-coupling reactions. The electronic and steric properties of the ligand play a critical role in determining the catalytic efficacy of the metal complex.

The presence of a bromine atom on the pyrazole ring of this compound could influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. For instance, in oxidation catalysis, the ligand can modulate the redox potential of the metal center. In hydrogenation reactions, the ligand framework can influence the binding and activation of substrates. While direct catalytic studies on complexes of this compound are not yet widely reported, the known catalytic applications of other pyrazole-based systems suggest a promising area for future research. For example, ruthenium complexes with pyrazole-containing ligands have been investigated as catalysts for the transfer hydrogenation of ketones. nih.gov

Integration into Organic Electronic Materials

The unique electronic and photophysical properties of pyrazole derivatives make them attractive components for organic electronic materials. mdpi.com These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of this compound into such materials could impart desirable characteristics.

Luminescent Properties and Aggregation-Induced Emission (AIE)

Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their luminescence is diminished in the solid state. In contrast, some molecules exhibit aggregation-induced emission (AIE), a phenomenon where emission is enhanced upon aggregation. This property is highly desirable for applications in solid-state lighting and sensing. The structural features of this compound, particularly the N-phenyl-pyrazole core, could potentially lead to AIE-active materials. The photophysical properties of pyrazole derivatives are an active area of research, with studies focusing on their fluorescence and potential as bioimaging agents. nih.govnih.gov The emission characteristics of materials based on this compound would likely be tunable through chemical modification, for instance, by replacing the bromo-substituent with other functional groups.

Application in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are key technologies in modern electronics. The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used. Carbazole-based compounds, which share some structural similarities with N-aryl pyrazoles, are widely used in organic electronics due to their excellent hole-transporting properties and thermal stability. mdpi.com By analogy, derivatives of this compound could be explored as components in the active layers of OFETs or as host or emissive materials in OLEDs. The ability to functionalize the molecule at the bromine position provides a pathway to tailor its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance.

Utilization in Sensor Technologies

The development of chemical sensors for the detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.com Molecules that exhibit a change in their optical or electronic properties upon binding to a specific analyte are the foundation of many chemical sensors.

The structure of this compound incorporates features that are well-suited for sensor applications. The pyrazole and phenol groups can act as binding sites for metal ions. dntb.gov.uaresearchgate.net Upon coordination, changes in the electronic structure of the molecule can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For instance, related compounds like 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) have been utilized in optical sensors for the determination of nickel and thallium ions. dntb.gov.uaresearchgate.net The phenolic proton also makes the molecule potentially responsive to changes in pH. The development of sensors based on this compound would involve immobilizing the compound on a solid support or incorporating it into a polymer matrix and then evaluating its response to various analytes.

Table 2: Summary of Potential Applications and Relevant Properties

Application AreaKey Molecular FeaturesPotential Function
Coordination Chemistry Pyrazole nitrogen atoms, phenolic hydroxyl groupLigand for metal complex formation
Homogeneous Catalysis Tunable electronic and steric properties of metal complexesCatalyst for oxidation, hydrogenation, etc.
Organic Electronics Conjugated N-phenyl-pyrazole coreLuminescent material, component in OFETs and OLEDs
Sensor Technologies Metal-binding sites (pyrazole, phenol), pH-sensitive groupActive material in chemical sensors

Precursors for Metal-Organic Frameworks (MOFs) with Tailored Properties

The chemical compound this compound holds significant promise as a versatile precursor in the burgeoning field of advanced materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for a wide array of applications, including gas storage and separation, catalysis, and chemical sensing.

The unique structural and electronic characteristics of this compound make it an intriguing candidate as an organic linker in MOF synthesis. This potential stems from the distinct functionalities within its molecular architecture: the pyrazole ring, the phenol group, and the bromo substituent. Each of these components can play a crucial role in the formation and ultimate properties of the resulting MOF.

The pyrazole moiety is a well-established N-donor ligand in coordination chemistry and has been extensively used to construct a variety of coordination polymers and MOFs. researchgate.net The nitrogen atoms of the pyrazole ring can effectively coordinate with a wide range of metal ions, including but not limited to copper, zinc, cobalt, and nickel, to form stable, porous frameworks. researchgate.net The directionality of the coordination bonds from the pyrazole ring can influence the topology and dimensionality of the resulting MOF architecture. acs.org

The phenolic hydroxyl group (-OH) introduces another potential coordination site, allowing the ligand to act as a bidentate or even a bridging ligand, thus increasing the connectivity and stability of the MOF structure. Furthermore, the hydroxyl group can serve as a proton source or a hydrogen-bond donor, which can be beneficial for applications such as proton conductivity in fuel cells or in the catalytic activation of substrates. acs.org The presence of a hydroxyl group also offers a handle for post-synthetic modification, enabling the grafting of other functional groups onto the MOF framework.

The bromo-substituent on the pyrazole ring further enhances the functionality of this precursor. While the bromo group itself is not typically involved in the initial coordination to the metal center, it can significantly influence the electronic properties of the ligand and, consequently, the catalytic or sensing capabilities of the final MOF. Moreover, the carbon-bromine bond provides a reactive site for post-synthetic modifications through various organic reactions, such as Suzuki or Heck coupling. This allows for the introduction of additional functionalities into the MOF structure after its initial synthesis, leading to materials with highly specific and tailored properties.

The combination of these functional groups in a single molecule offers a pathway to construct multifunctional MOFs. For instance, the pyrazole and phenol groups can coordinate with metal ions to form the primary framework, while the bromo-group can be utilized to fine-tune the electronic environment or to anchor catalytic species. This multi-pronged approach is a key strategy in the design of advanced MOFs for specific applications.

While direct experimental studies on the use of this compound as a ligand for MOF synthesis are not extensively reported in the reviewed literature, the known chemistry of pyrazole, phenol, and bromo-functionalized ligands in MOF construction provides a strong basis for its potential. The synthesis of MOFs using ligands with similar functionalities, such as pyrazole-dicarboxylates and other functionalized pyrazoles, has been demonstrated to yield materials with interesting properties, including applications in gas separation, catalysis, and as photosensitizers. rsc.orgacs.orgresearchgate.net

Future Research Directions and Unexplored Potential for 4 3 Bromo 1h Pyrazol 1 Yl Phenol

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For the compound 4-(3-Bromo-1H-pyrazol-1-yl)phenol and its chemical relatives, the future holds significant promise. The pyrazole (B372694) core is a well-established pharmacophore, a key structural component in many biologically active compounds. researchgate.netrsc.orgrsc.org However, the full potential of this specific bromo-substituted phenol (B47542) derivative is yet to be unlocked. Future research is poised to move in several key directions, from reinventing its synthesis to discovering entirely new applications through advanced computational methods.

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